2-(3-Bromo-4-fluorophenyl)azetidine
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Overview
Description
2-(3-Bromo-4-fluorophenyl)azetidine is a chemical compound with the molecular formula C9H9BrFN. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed reactions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include organoboron compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of polymers with unique properties, such as antibacterial and antimicrobial coatings.
Biological Research: Investigated for its potential in non-viral gene transfection and CO2 adsorption.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive intermediates in various chemical reactions, facilitating the formation of new bonds and functional groups . The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with different chemical properties and applications.
Uniqueness
2-(3-Bromo-4-fluorophenyl)azetidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other azetidines .
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H9BrFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI Key |
IKLOVLFZKJAVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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